n-(4-Bromobenzyl)-n,2-dimethylthiazole-4-carboxamide
Description
Properties
Molecular Formula |
C13H13BrN2OS |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-15-12(8-18-9)13(17)16(2)7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
PJDSVJAWRKPOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl bromide with 2-dimethylthiazole-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts like palladium or copper are used in the presence of bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thiazole derivative, while oxidation might result in the formation of a sulfoxide or sulfone derivative.
Scientific Research Applications
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Benzyl and Thiazole Substituents
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Halogen vs.
- Thiazole vs. Benzo[d]thiazole : The benzo[d]thiazole core in increases aromaticity, which may enhance π-π stacking in kinase inhibition .
- Amino vs.
Table 2: NMR Spectral Data Highlights
Biological Activity
N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring structure is known for its diverse pharmacological properties, making compounds containing this moiety valuable in drug development.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a bromobenzyl group and dimethyl groups. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains and fungi.
- Anticancer Activity : Potential efficacy against different cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt bacterial lipid biosynthesis, leading to increased efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
Case Study: MCF7 Cell Line
In vitro studies utilizing the Sulforhodamine B (SRB) assay revealed that the compound significantly reduced cell viability in MCF7 cells. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 10 |
| Control (Doxorubicin) | MCF7 | 5 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cellular Pathways : Disruption of critical signaling pathways in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death in targeted cancer cells.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. The docking simulations suggest that the compound fits well within the active sites of key enzymes involved in cancer progression and bacterial metabolism.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Estrogen Receptor | -9.5 |
| DNA Topoisomerase | -8.7 |
| Bacterial Lipid Synthase | -10.1 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-(4-Bromobenzyl)-N,2-dimethylthiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane (DCM) with triethylamine (TEA) as a base. For example, 4-bromobenzylamine derivatives can react with activated carboxylic acid intermediates under reflux, followed by purification via column chromatography . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to acid), solvent selection (ethanol or DCM), and reaction time (4–6 hours) to improve yields (>70%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
-
1H/13C NMR : Use DMSO-d6 to resolve peaks for the bromobenzyl (-CH2-), thiazole ring protons, and carboxamide groups. Aromatic protons appear between δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
-
FT-IR : Key absorptions include C=O (1650–1680 cm⁻¹), C-Br (550–600 cm⁻¹), and N-H (3300–3500 cm⁻¹) .
-
HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 353.04; observed: 353.05) .
Technique Key Data Points Reference ¹H NMR (DMSO-d6) δ 7.45–7.60 (4H, aromatic), δ 4.75 (2H, CH2) FT-IR 1675 cm⁻¹ (C=O), 580 cm⁻¹ (C-Br) HRMS m/z 353.05 ([M+H]+)
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylase) using fluorometric or colorimetric assays (IC50 determination). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme inhibition profiles across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, substrate concentration) or structural analogs. Validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence) and control for off-target effects via competitive binding studies. Compare results with PubChem-reported IC50 values for related triazole carboxamides .
Q. What computational approaches predict the compound’s binding affinity to target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model interactions with active sites (e.g., HDAC2 or CA IX). Use DFT calculations to assess electronic properties influencing binding (e.g., bromobenzyl hydrophobicity) .
Q. How can byproduct formation during synthesis be minimized?
- Methodological Answer : Byproducts like N-alkylated impurities arise from over-alkylation. Mitigate via:
- Stepwise addition of reagents.
- Use of protective groups (e.g., Boc for amines).
- Purification via preparative HPLC (C18 column, acetonitrile/water gradient) .
Q. What structural analogs enhance metabolic stability while retaining activity?
- Methodological Answer : Replace the bromine atom with electron-withdrawing groups (e.g., CF3) to improve lipophilicity and stability. Compare pharmacokinetic profiles (e.g., t1/2, clearance) using in vitro microsomal assays (human liver microsomes) and in vivo rodent studies .
Data Contradiction Analysis
- Example : Conflicting IC50 values for carbonic anhydrase inhibition may stem from assay variations. Standardize protocols (e.g., fixed substrate concentration, pH 7.4) and cross-validate with recombinant enzyme isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
